2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol
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Overview
Description
2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with piperazine and subsequent attachment of the ethanol group . Reaction conditions often involve the use of catalysts, solvents like toluene or DMF, and controlled temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow reactors and automated systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, toluene), and sometimes catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer properties.
Quinazoline: Known for its kinase inhibitory activity and use in cancer treatment.
Uniqueness
2-{4-[1-(3-Methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazin-1-YL}ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H22N6O/c1-14-3-2-4-15(11-14)24-18-16(12-21-24)17(19-13-20-18)23-7-5-22(6-8-23)9-10-25/h2-4,11-13,25H,5-10H2,1H3 |
InChI Key |
FZJHGFSWZSSOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO |
Origin of Product |
United States |
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